molecular formula C18H32O2 B15168083 (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one CAS No. 366468-93-1

(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one

Cat. No.: B15168083
CAS No.: 366468-93-1
M. Wt: 280.4 g/mol
InChI Key: MFJQEKNPFKHQHP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers with one oxygen atom in the ring. This particular compound features a tetradec-5-en-1-yl side chain, which is a long hydrocarbon chain with a double bond at the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a hydroxy acid or ester. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the precursor can be treated with sulfuric acid or sodium hydroxide under reflux conditions to form the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction efficiency. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.

    Substitution: The hydrocarbon chain can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives with additional functional groups.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or alkylated oxolane compounds.

Scientific Research Applications

Chemistry

In chemistry, (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of oxolane derivatives with biological macromolecules. It may also serve as a model compound for investigating the metabolism of cyclic ethers.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetradec-5-en-1-yl side chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simple cyclic ether with a similar ring structure but without the long hydrocarbon chain.

    Dioxolane: Another cyclic ether with two oxygen atoms in the ring.

    Oxetane: A four-membered cyclic ether with one oxygen atom.

Uniqueness

(5S)-5-(Tetradec-5-en-1-yl)oxolan-2-one is unique due to its combination of an oxolane ring and a long hydrocarbon side chain. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity. The presence of the double bond in the side chain also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

366468-93-1

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(5S)-5-tetradec-5-enyloxolan-2-one

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/t17-/m0/s1

InChI Key

MFJQEKNPFKHQHP-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCC=CCCCC[C@H]1CCC(=O)O1

Canonical SMILES

CCCCCCCCC=CCCCCC1CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.